molecular formula C7H5NO3 B071430 2-Hydroxy-5-nitrosobenzaldehyde CAS No. 176095-48-0

2-Hydroxy-5-nitrosobenzaldehyde

Cat. No. B071430
M. Wt: 151.12 g/mol
InChI Key: YEPLUXBODFKABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-nitrosobenzaldehyde, also known as nitrosalicylaldehyde, is a chemical compound with the molecular formula C7H5NO4. It is a yellow crystalline solid that has been extensively studied for its potential applications in various scientific fields.

Scientific Research Applications

2-Hydroxy-5-nitrosobenzaldehyde has been studied for its potential applications in various scientific fields, including chemistry, biochemistry, and medicine. It is commonly used as a reagent in organic synthesis reactions, such as the synthesis of Schiff bases and hydrazones. It has also been used as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological samples.

Mechanism Of Action

The mechanism of action of 2-Hydroxy-5-nitrosobenzaldehyde is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the activation of various signaling pathways. Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde can induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.

Biochemical And Physiological Effects

Studies have shown that 2-Hydroxy-5-nitrosobenzaldehyde has various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have anti-inflammatory properties and can inhibit the expression of pro-inflammatory cytokines in vitro. In addition, it has been shown to have anti-cancer properties and can induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Hydroxy-5-nitrosobenzaldehyde in lab experiments is its stability and ease of handling. It is also relatively inexpensive and readily available. However, one limitation is that it can be toxic and should be handled with care. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 2-Hydroxy-5-nitrosobenzaldehyde. One direction is to further investigate its mechanism of action and signaling pathways. Another direction is to explore its potential applications in medicine, such as its use as a chemotherapeutic agent. Additionally, its potential as a fluorescent probe for the detection of other metal ions, such as iron and manganese, could be explored. Finally, the development of new synthetic methods for 2-Hydroxy-5-nitrosobenzaldehyde could be investigated to improve its yield and purity.

Synthesis Methods

The synthesis of 2-Hydroxy-5-nitrosobenzaldehyde can be achieved through various methods, including the reaction of salicylaldehyde with nitrous acid or sodium nitrite in the presence of hydrochloric acid. The reaction yields a yellow crystalline solid that can be purified through recrystallization. Other methods include the reaction of salicylaldehyde with sodium nitrite in the presence of acetic anhydride or the reaction of salicylaldehyde with nitric acid in the presence of sulfuric acid.

properties

CAS RN

176095-48-0

Product Name

2-Hydroxy-5-nitrosobenzaldehyde

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

2-hydroxy-5-nitrosobenzaldehyde

InChI

InChI=1S/C7H5NO3/c9-4-5-3-6(8-11)1-2-7(5)10/h1-4,10H

InChI Key

YEPLUXBODFKABZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=O)C=O)O

Canonical SMILES

C1=CC(=C(C=C1N=O)C=O)O

synonyms

1,4-Cyclohexadiene-1-carboxaldehyde, 3-(hydroxyimino)-6-oxo- (9CI)

Origin of Product

United States

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